3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid
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Overview
Description
3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid typically involves the construction of the pyrazolopyrazine core followed by functionalization. One common method starts with the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This is followed by the formation of the pyrazine ring through a condensation reaction with an appropriate diamine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also have a fused pyrazole ring and are known for their enzyme inhibitory properties.
Uniqueness
3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(3-oxo-4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,5,8-trien-4-yl)propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c18-12(19)6-7-16-8-9-17-13(14(16)20)10-4-2-1-3-5-11(10)15-17/h8-9H,1-7H2,(H,18,19) |
InChI Key |
KJUXHBPSSXWRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=O)N(C=CN3N=C2CC1)CCC(=O)O |
Origin of Product |
United States |
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